molecular formula C10H12O2 B8792112 2-Methyl-2,6,7,8-tetrahydro-chromen-5-one CAS No. 58133-98-5

2-Methyl-2,6,7,8-tetrahydro-chromen-5-one

Cat. No. B8792112
CAS RN: 58133-98-5
M. Wt: 164.20 g/mol
InChI Key: TZDNUIAAQCSNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132419B2

Procedure details

Methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate was prepared according to the literature (J. Org. Chem. 1976, p2918) from 2-methyl-2,6,7,8-tetrahydro-chromen-5-one (Tetrahedron Letters, 1975, p3407). Treatment of methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate with selenium dioxide as described in Reference Example 1A yielded the corresponding 1,2-naphthoquinone, 5,6-dioxo-5,6-dihydro-naphthalene-1-carboxylic acid methyl ester, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[O:3]1.[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[Se](=O)=[O:29]>>[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[C:8]1(=[O:12])[C:9]2[C:4](=[CH:1][CH:2]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:29].[CH3:27][O:26][C:24]([C:19]1[C:20]2[CH:21]=[CH:22][C:23](=[O:3])[C:14](=[O:13])[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC=2CCCC(C2C=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
Name
Type
product
Smiles
C1(C(C=CC2=CC=CC=C12)=O)=O
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2C(C(C=CC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07132419B2

Procedure details

Methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate was prepared according to the literature (J. Org. Chem. 1976, p2918) from 2-methyl-2,6,7,8-tetrahydro-chromen-5-one (Tetrahedron Letters, 1975, p3407). Treatment of methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate with selenium dioxide as described in Reference Example 1A yielded the corresponding 1,2-naphthoquinone, 5,6-dioxo-5,6-dihydro-naphthalene-1-carboxylic acid methyl ester, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[O:3]1.[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[Se](=O)=[O:29]>>[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[C:8]1(=[O:12])[C:9]2[C:4](=[CH:1][CH:2]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:29].[CH3:27][O:26][C:24]([C:19]1[C:20]2[CH:21]=[CH:22][C:23](=[O:3])[C:14](=[O:13])[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC=2CCCC(C2C=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
Name
Type
product
Smiles
C1(C(C=CC2=CC=CC=C12)=O)=O
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2C(C(C=CC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.